N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)-3-(phenylthio)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

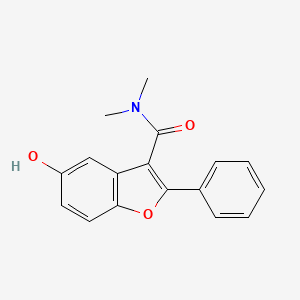

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of human diseases . The compound also contains a phthalazinone group, which is a bicyclic compound consisting of a benzene ring fused to a diazine ring .

Molecular Structure Analysis

The structure of the compound is likely to be influenced by the stereochemistry of the pyrrolidine ring. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. For instance, the pyrrolidine ring could undergo reactions typical of amines, such as acylation or alkylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine ring could affect its solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen

Antiviral and Antimicrobial Applications

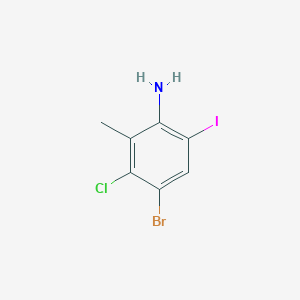

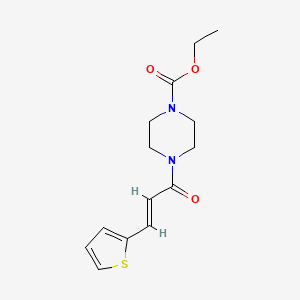

Some derivatives of the compound have demonstrated promising antiviral activities. For instance, research into the synthesis of heterocyclic systems related to this compound has revealed potential against avian influenza virus H5N1, showcasing significant antiviral activity in preliminary assays (Flefel et al., 2014). Furthermore, studies on pyrazole and pyrimidone derivatives have highlighted their antimicrobial potential, suggesting a wide range of applications in combating microbial infections (Sarvaiya et al., 2019).

Anticonvulsant Activity

Derivatives of this compound have also been explored for their anticonvulsant properties. Research into N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and butanamide derivatives has shown that these compounds could serve as potential new hybrid anticonvulsant agents. Their synthesis and initial screenings in mice suggest broad spectra of activity across various preclinical seizure models, indicating potential applications in epilepsy treatment (Kamiński et al., 2016).

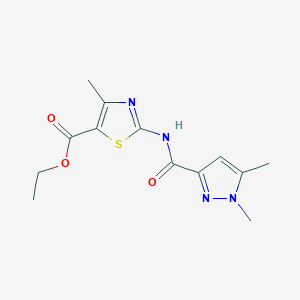

Anti-inflammatory Applications

Investigations into the compound's derivatives have also revealed anti-inflammatory activities. For example, the synthesis and biological evaluation of aminothiazoles, thiazolylacetonitrile, and related derivatives containing a naproxenoyl moiety have shown potential as anti-inflammatory agents. This research provides a foundation for developing new medications aimed at treating inflammatory conditions (Thabet et al., 2011).

Anticancer Activity

Further research into related compounds has demonstrated cytotoxicity against cancer cell lines, highlighting the potential for developing novel anticancer agents. Studies on pyrazole derivatives, for instance, have shown inhibitory activity against human topoisomerase IIα, a key enzyme in DNA replication, suggesting their use in cancer therapy (Alam et al., 2016).

Colorimetric Chemosensors

Additionally, the compound's derivatives have been applied in the development of colorimetric chemosensors for the detection of metal ions. This research highlights their potential utility in environmental monitoring and analytical chemistry (Aysha et al., 2021).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]-3-phenylsulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O2S/c29-23(12-17-31-19-8-2-1-3-9-19)25-18-22-20-10-4-5-11-21(20)24(30)28(26-22)16-15-27-13-6-7-14-27/h1-5,8-11H,6-7,12-18H2,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFHPPONARFITTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCN2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)CCSC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[1-(Cyclopentylmethyl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2700611.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2700612.png)

![3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene](/img/structure/B2700613.png)

![[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]acetic acid](/img/structure/B2700616.png)

![4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidin-2-ol](/img/structure/B2700620.png)

![5-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide](/img/structure/B2700634.png)